molecular formula C9H16Cl2N2 B8250281 3-((Dimethylamino)methyl)aniline dihydrochloride

3-((Dimethylamino)methyl)aniline dihydrochloride

Cat. No.: B8250281
M. Wt: 223.14 g/mol
InChI Key: FLFNOMAODIREJA-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H15ClN2This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)aniline dihydrochloride typically involves the alkylation of aniline with dimethylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)aniline dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of dyes and pigments.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Dimethylamino)methyl)aniline dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various scientific research applications .

Properties

IUPAC Name

3-[(dimethylamino)methyl]aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-4-3-5-9(10)6-8;;/h3-6H,7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNOMAODIREJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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